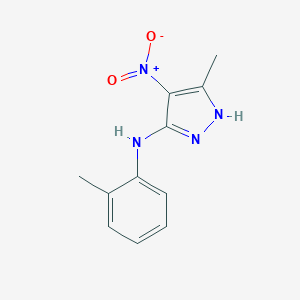
4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole, also known as NMT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields, including biochemistry, pharmacology, and medicinal chemistry. NMT is a heterocyclic compound that contains a pyrazole ring, an aromatic ring, and a nitro group.
Mécanisme D'action
The mechanism of action of 4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole is not fully understood. However, it has been proposed that 4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole inhibits the activity of protein kinases by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of phosphate groups to target proteins, thereby inhibiting their activity. Additionally, 4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole has been shown to induce apoptosis in cancer cells by activating the caspase cascade, which leads to the degradation of cellular components and ultimately cell death.
Biochemical and Physiological Effects:
4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole inhibits the activity of several protein kinases, including Akt, ERK1/2, and JNK. Additionally, 4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole has been shown to induce apoptosis in cancer cells, including breast cancer, lung cancer, and leukemia cells. In vivo studies have demonstrated that 4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole has antitumor activity in xenograft models of breast cancer and lung cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole in lab experiments is its high purity level, which ensures reproducibility and accuracy of results. Additionally, 4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole is stable and can be easily synthesized using established methods. However, one limitation of using 4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole in lab experiments is its potential toxicity, as it has been shown to induce apoptosis in normal cells as well as cancer cells. Therefore, caution should be taken when handling 4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole in lab experiments.
Orientations Futures
There are several future directions for the study of 4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole. One direction is the development of 4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole-based drugs for the treatment of cancer. Another direction is the investigation of the mechanism of action of 4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole in more detail, which could lead to the development of more specific inhibitors of protein kinases. Additionally, the study of 4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole in other scientific fields, such as materials science and nanotechnology, could reveal new applications for this compound.
Méthodes De Synthèse
4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole can be synthesized using various methods, including the reaction of 2-amino-4-methyl-5-nitrophenol with ethyl acetoacetate and hydrazine hydrate, followed by cyclization with acetic anhydride and 2-toluidine. Another method involves the reaction of 2-amino-4-methyl-5-nitrophenol with ethyl acetoacetate and hydrazine hydrate, followed by cyclization with acetic anhydride and 2-bromo-4-methylphenol. Both methods yield 4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole with a high purity level.
Applications De Recherche Scientifique
4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole has been extensively studied for its potential application in various scientific fields. In biochemistry, 4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole has been shown to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cellular signaling pathways. In pharmacology, 4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole has been investigated for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. In medicinal chemistry, 4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole has been studied for its potential as a scaffold for the development of new drugs.
Propriétés
Nom du produit |
4-nitro-3-methyl-5-(2-toluidino)-1H-pyrazole |
|---|---|
Formule moléculaire |
C11H12N4O2 |
Poids moléculaire |
232.24 g/mol |
Nom IUPAC |
5-methyl-N-(2-methylphenyl)-4-nitro-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H12N4O2/c1-7-5-3-4-6-9(7)12-11-10(15(16)17)8(2)13-14-11/h3-6H,1-2H3,(H2,12,13,14) |
Clé InChI |
CHZNYFMSSZQZOH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC2=NNC(=C2[N+](=O)[O-])C |
SMILES canonique |
CC1=CC=CC=C1NC2=NNC(=C2[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[4-[[4-[(3-Aminoisoindol-1-ylidene)amino]phenyl]methyl]phenyl]iminoisoindol-1-amine](/img/structure/B224057.png)


![1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B224068.png)

![4-Morpholino-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B224075.png)




![2-[4-(1-adamantyl)phenoxy]-N'-{4-nitrobenzylidene}acetohydrazide](/img/structure/B224089.png)
![3-amino-N-{3-nitrophenyl}-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B224091.png)